molecular formula C15H19ClN2O3 B2877670 N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421441-87-3

N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B2877670
CAS No.: 1421441-87-3
M. Wt: 310.78
InChI Key: PWSQAVPKULVFEV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (CAS 1421441-87-3) is a high-purity chemical compound with a molecular formula of C15H19ClN2O3 and a molecular weight of 310.77 g/mol . This complex molecule features a spirocyclic architecture containing both oxygen and nitrogen heteroatoms, making it a valuable scaffold in medicinal chemistry and drug discovery research . The compound is characterized by a predicted density of 1.32±0.1 g/cm³ at 20 °C and a predicted boiling point of 526.9±50.0 °C . Its spirocyclic core is structurally analogous to privileged 1,9-diazaspiro[5.5]undecane scaffolds, which have demonstrated significant potential in pharmaceutical research for various therapeutic areas . Researchers utilize this compound as a key intermediate for developing novel bioactive molecules. Its structural features make it particularly suitable for exploring new chemical space in libraries designed for high-throughput screening. Available in quantities from 1mg to 30mg, this product is intended for research and development purposes only . This product is For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-12-3-1-2-4-13(12)17-14(19)18-7-10-21-15(11-18)5-8-20-9-6-15/h1-4H,5-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSQAVPKULVFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the chlorophenyl and carboxamide groups. One common method involves the reaction of a suitable diol with a diamine to form the spirocyclic intermediate, which is then reacted with 2-chlorobenzoyl chloride to introduce the chlorophenyl group. The final step involves the formation of the carboxamide group through the reaction with an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and other advanced manufacturing techniques may also be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-Phenyl Analog: N-Phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Structural Differences :

  • The phenyl group replaces the 2-chlorophenyl substituent.
  • Absence of chlorine reduces electron-withdrawing effects and steric bulk.

Hypothesized Impact :

  • Solubility : The chlorine atom in the target compound may lower solubility in polar solvents compared to the phenyl analog due to increased hydrophobicity.
  • Binding Affinity : The electronegative chlorine could enhance interactions with electron-rich biological targets (e.g., enzymes or receptors) via halogen bonding .

Enamine Ltd Spiro Derivative: 3-(Aminomethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxylate

Structural Differences :

  • Substitution at the 4-position: Carboxylate group vs. carboxamide.
  • Additional aminomethyl group on the spiro core.

Hypothesized Impact :

  • Charge and Reactivity : The carboxylate group introduces a negative charge, enhancing water solubility. In contrast, the carboxamide in the target compound may support hydrogen bonding without ionization.
  • Functional Flexibility: The aminomethyl group could allow for further derivatization, expanding applications in drug discovery .

T3-Cl-Derived Compounds ()

Several analogs from share the (2-chlorophenyl)diphenylmethyl group but lack the spiro core:

  • Examples :
    • T91: 1-[(2-Chlorophenyl)diphenylmethyl]-2,5-dihydro-1H-pyrrole-2,5-dione
    • T103: N-[(2-Chlorophenyl)diphenylmethyl]-1,3-benzothiazol-2-amine

Key Contrasts :

  • Core Structure: Linear vs. spirocyclic frameworks.
  • Functional Groups : The carboxamide in the target compound may offer different hydrogen-bonding profiles compared to dione (T91) or benzothiazole (T103) moieties.
  • Melting Points : T3-Cl derivatives exhibit melting points ranging from 89°C (T94) to 166.7°C (T105), suggesting that the target compound’s melting point could fall within this range if structurally analogous .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituent(s) Hypothesized Properties Reference
Target Compound Spirocyclic 2-Chlorophenyl carboxamide Rigid, halogen-bonding potential -
N-Phenyl Analog Spirocyclic Phenyl carboxamide Higher solubility
Enamine Spiro Derivative Spirocyclic Carboxylate, aminomethyl Water-soluble, derivatizable
T91 (T3-Cl Derivative) Linear 2-Chlorophenyl, dione Flexible, polar

Research Implications and Gaps

  • Synthetic Routes : The target compound may be synthesized via methods similar to those for T3-Cl derivatives (e.g., nucleophilic substitution or coupling reactions) .
  • Characterization : 1H NMR and MS (used for T3-Cl analogs) would be critical for confirming the target’s structure .

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